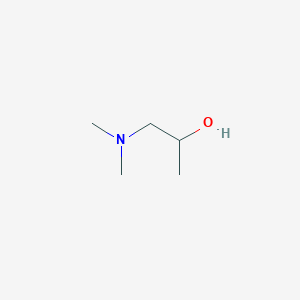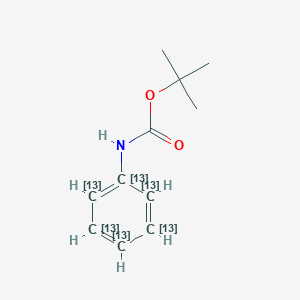
Tetrathermic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrathermic acid, also known as tetraoxosulfuric acid or oleum, is a highly reactive and corrosive chemical compound with the chemical formula H2S4O6. It is a colorless to pale yellow liquid that is soluble in water and has a strong sulfuric odor. Tetrathermic acid is widely used in various industrial processes such as the production of detergents, fertilizers, and dyes.
Mechanism Of Action
Tetrathermic acid is a strong oxidizing agent that can react with a wide range of organic and inorganic substances. It can also act as a dehydrating agent and a catalyst in various chemical reactions. The mechanism of action of tetrathermic acid depends on the specific reaction it is involved in.
Biochemical And Physiological Effects
Tetrathermic acid is highly corrosive and can cause severe burns upon contact with the skin and eyes. Inhalation of tetrathermic acid vapors can cause respiratory irritation and damage to the lungs. Ingestion of tetrathermic acid can cause severe damage to the digestive system and other internal organs. Therefore, it is important to handle tetrathermic acid with extreme caution and to use appropriate personal protective equipment.
Advantages And Limitations For Lab Experiments
Tetrathermic acid has several advantages and limitations when used in lab experiments. One of the main advantages is its strong oxidizing power, which makes it useful in a wide range of organic synthesis reactions. However, its highly corrosive nature and potential health hazards make it difficult to handle and require special precautions. Additionally, tetrathermic acid can react violently with certain substances and must be stored and handled carefully.
Future Directions
Future research on tetrathermic acid could focus on developing safer and more efficient methods for its synthesis and handling. Additionally, further studies could be conducted to explore its potential applications in various fields such as medicine, materials science, and environmental science. Finally, research could be conducted to investigate the environmental impact of tetrathermic acid and to develop methods for its safe disposal.
Synthesis Methods
Tetrathermic acid is mainly produced by the reaction of sulfur trioxide with sulfuric acid. The reaction can be represented as follows:
SO3 + H2SO4 → H2S4O6
This reaction is usually carried out in a reactor vessel under controlled conditions of temperature and pressure. The resulting tetrathermic acid is then diluted with water to the desired concentration.
Scientific Research Applications
Tetrathermic acid has been widely used in scientific research for various purposes. It is commonly used as a strong oxidizing agent in organic synthesis, especially in the production of sulfonic acids and sulfates. Tetrathermic acid is also used as a catalyst in esterification reactions and as a dehydrating agent in the preparation of anhydrides. Additionally, tetrathermic acid is used as a desiccant in the purification of gases and as a reagent in the analysis of various substances.
properties
CAS RN |
146369-87-1 |
|---|---|
Product Name |
Tetrathermic acid |
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-2,3-dihydroxy-8-(6-pentyloxan-2-yl)oct-7-enoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-5-9-14-11-8-12-15(23-14)10-6-4-7-13-16(19)17(20)18(21)22/h6,10,14-17,19-20H,2-5,7-9,11-13H2,1H3,(H,21,22)/b10-6+ |
InChI Key |
FFTXYJMQKWFDRR-UXBLZVDNSA-N |
Isomeric SMILES |
CCCCCC1CCCC(O1)/C=C/CCCC(C(C(=O)O)O)O |
SMILES |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O |
Canonical SMILES |
CCCCCC1CCCC(O1)C=CCCCC(C(C(=O)O)O)O |
synonyms |
2,3-dihydroxy-9,13-oxy-7-octadecenoic 2,3-dihydroxy-9,13-oxy-7-trans-octadecenoic acid tetrathermic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B140976.png)






![5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid Acetate](/img/structure/B140989.png)

![2-Azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B140992.png)
